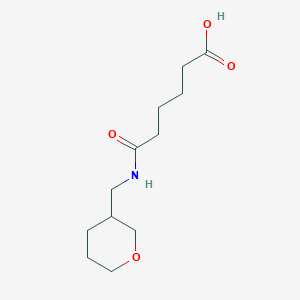![molecular formula C13H15N3O3 B7559318 N-[4-ethoxy-3-(hydroxymethyl)phenyl]-1H-pyrazole-5-carboxamide](/img/structure/B7559318.png)
N-[4-ethoxy-3-(hydroxymethyl)phenyl]-1H-pyrazole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-ethoxy-3-(hydroxymethyl)phenyl]-1H-pyrazole-5-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as EHP-101 and has been studied extensively for its biochemical and physiological effects.
作用機序
EHP-101 works by inhibiting the activity of the enzyme 15-lipoxygenase (15-LOX). This enzyme is involved in the production of inflammatory mediators such as leukotrienes. By inhibiting the activity of 15-LOX, EHP-101 reduces inflammation and oxidative stress.
Biochemical and physiological effects:
EHP-101 has been shown to have a number of biochemical and physiological effects. It has been found to reduce inflammation and oxidative stress, improve motor function, and reduce neuronal damage. EHP-101 has also been shown to have a neuroprotective effect by reducing the production of inflammatory mediators and promoting the survival of neurons.
実験室実験の利点と制限
EHP-101 has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in large quantities. It has also been shown to have a high degree of purity, which is important for scientific research. However, EHP-101 has some limitations for lab experiments. It is not very soluble in water, which can make it difficult to administer in animal studies. It also has a short half-life, which can make it difficult to study its long-term effects.
将来の方向性
There are several future directions for the study of EHP-101. One area of research is the potential use of EHP-101 in the treatment of neurodegenerative diseases such as multiple sclerosis and ALS. Another area of research is the potential use of EHP-101 in the treatment of pain and inflammation. Additionally, further studies are needed to determine the long-term effects of EHP-101 and its potential side effects. Further research is also needed to determine the optimal dosage and administration of EHP-101 for therapeutic use.
In conclusion, EHP-101 is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. The synthesis of EHP-101 is relatively simple and can be carried out in a laboratory setting. EHP-101 has been studied extensively for its potential use in the treatment of neurodegenerative diseases, pain, and inflammation. Its mechanism of action involves inhibiting the activity of 15-LOX, which reduces inflammation and oxidative stress. EHP-101 has several advantages for lab experiments, but also has some limitations. There are several future directions for the study of EHP-101, including its potential therapeutic use and long-term effects.
合成法
The synthesis of EHP-101 involves the reaction of 4-ethoxy-3-(hydroxymethyl)benzaldehyde with hydrazine hydrate in the presence of acetic acid. The resulting product is then reacted with ethyl chloroformate and purified to obtain the final product. The synthesis of EHP-101 is relatively simple and can be carried out in a laboratory setting.
科学的研究の応用
EHP-101 has been studied extensively for its potential applications in various fields. It has been found to have anti-inflammatory, anti-oxidant, and neuroprotective properties. EHP-101 has been studied for its potential use in the treatment of neurodegenerative diseases such as multiple sclerosis and amyotrophic lateral sclerosis (ALS). It has also been studied for its potential use in the treatment of pain and inflammation.
特性
IUPAC Name |
N-[4-ethoxy-3-(hydroxymethyl)phenyl]-1H-pyrazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O3/c1-2-19-12-4-3-10(7-9(12)8-17)15-13(18)11-5-6-14-16-11/h3-7,17H,2,8H2,1H3,(H,14,16)(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEOSGYDUMJREIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)NC(=O)C2=CC=NN2)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[Propan-2-yl(pyridine-3-carbonyl)amino]propanoic acid](/img/structure/B7559235.png)
![2-[1-(2-Cyclopent-2-en-1-ylacetyl)piperidin-2-yl]acetic acid](/img/structure/B7559239.png)
![3-[(4-Ethylbenzoyl)-propan-2-ylamino]propanoic acid](/img/structure/B7559255.png)
![2-[1-(2-Thiophen-2-ylacetyl)piperidin-2-yl]acetic acid](/img/structure/B7559261.png)
![2-[1-(5-Methylthiophen-2-yl)sulfonylpiperidin-2-yl]acetic acid](/img/structure/B7559262.png)
![2-amino-N-[(4-methoxyphenyl)methyl]butanediamide](/img/structure/B7559281.png)

![3-[4-(Dimethylsulfamoyl)phenyl]-1-methyl-1-(thiophen-3-ylmethyl)urea](/img/structure/B7559299.png)
![2-[(2,3-Dimethylbenzoyl)-ethylamino]acetic acid](/img/structure/B7559302.png)
![Ethyl 2-[(3,5-difluorobenzoyl)-ethylamino]acetate](/img/structure/B7559308.png)

![N-[(3-hydroxyphenyl)methyl]-2-methylpyrazole-3-carboxamide](/img/structure/B7559323.png)

